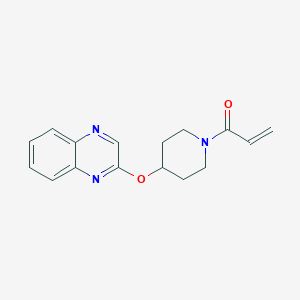

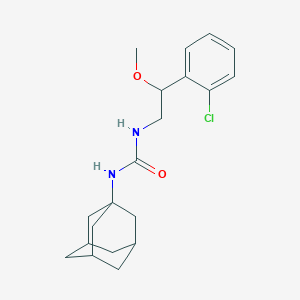

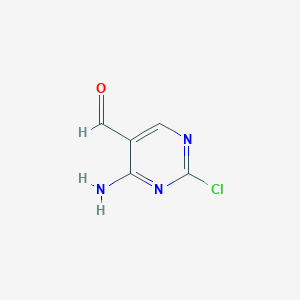

![molecular formula C21H23N3O3S B2464620 8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline CAS No. 2199426-86-1](/img/structure/B2464620.png)

8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-63623872 and belongs to the class of quinoline derivatives.

科学的研究の応用

Antibacterial Activity

A series of compounds including 8-substituted quinolines with novel tetracyclic structures were synthesized and evaluated for their antibacterial activity. The study found that the antibacterial efficacy of these compounds was influenced by the nature of the substituents at the 8-position. Specifically, derivatives with piperazinyl and pyrrolidinyl groups demonstrated potent activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of such quinoline derivatives in developing new antibacterial agents, particularly against resistant strains of bacteria (Taguchi et al., 1992).

Chemical Characterization and Analysis

In the realm of synthetic cannabinoid receptor agonists (SCRAs), quinoline derivatives have been extensively characterized, demonstrating the chemical diversity and complexity of these compounds. The study provides analytical profiles that could aid forensic and clinical investigations related to new psychoactive substances (NPS), showcasing the role of quinoline structures in the development of SCRAs (Brandt et al., 2020).

Thermochemistry of Heterocyclic Compounds

The thermochemistry of adducts of tin(IV) chloride with various heterocyclic bases, including quinoline, was investigated to understand the enthalpic properties of these compounds. This study provides insights into the basicity and stability of these adducts, which could be beneficial for designing new materials with specific thermal properties (Dunstan, 2003).

Synthesis of Biological Active Derivatives

Research into 8-quinolinol derivatives has shown their potential in synthesizing biologically active compounds with applications as bactericides, fungicides, and bioregulators. The pharmacological interest in the quinoline moiety is due to its significant biological and pesticidal activity, underlining the importance of quinoline structures in medicinal chemistry and pharmaceutical development (Hafez et al., 1994).

Anticoagulant Properties

MD 805, a quinoline derivative, was evaluated as an anticoagulant in hemodialysis patients, showing promising results in preventing platelet activation without the side effects observed with heparin. This suggests the potential of quinoline derivatives in developing safer anticoagulation therapies for patients undergoing hemodialysis (Matsuo et al., 1986).

作用機序

Target of Action

The primary target of this compound is the H+/K±ATPase enzyme , also known as the proton pump . This enzyme plays a crucial role in the secretion of gastric acid in the stomach .

Mode of Action

The compound acts as a potent proton pump inhibitor . After oral administration, it selectively enters the gastric parietal cells and is converted into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group on the H+/K±ATPase enzyme, irreversibly inhibiting the enzyme . This results in the suppression of gastric acid secretion .

Biochemical Pathways

The inhibition of the proton pump disrupts the final step in the production of gastric acid, which is the exchange of H+ ions with K+ ions . This affects the overall acidity of the stomach, leading to a decrease in gastric acidity .

Pharmacokinetics

It is known that the compound is administered orally .

Result of Action

The result of the compound’s action is a significant reduction in gastric acid secretion . This can help in the treatment of conditions such as gastric ulcers, gastritis, gastroesophageal reflux disease, and infections with Helicobacter pylori .

特性

IUPAC Name |

8-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-16-5-3-12-23-21(16)27-15-17-9-13-24(14-10-17)28(25,26)19-8-2-6-18-7-4-11-22-20(18)19/h2-8,11-12,17H,9-10,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPHFRHAFNNDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

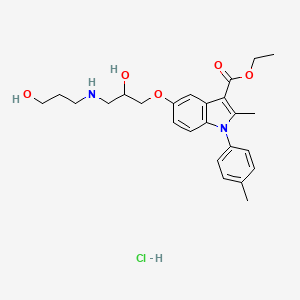

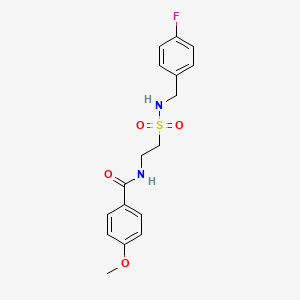

![1-(3,4-Dimethoxybenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2464549.png)

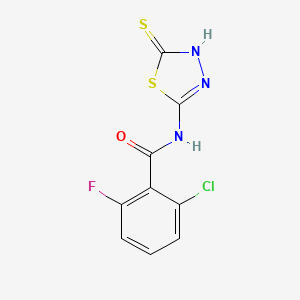

![(1R,5S)-8-(2,5-dimethylbenzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2464554.png)

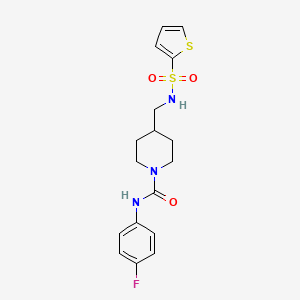

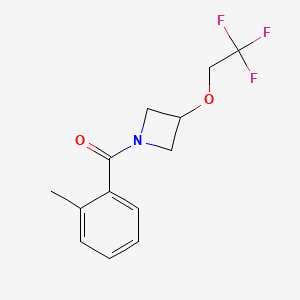

![methyl 3-(N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2464555.png)

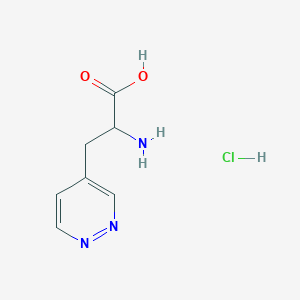

![4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2464557.png)